molecular formula C14H22BN3O4 B599041 Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate CAS No. 1202805-23-9

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate

Cat. No.: B599041
CAS No.: 1202805-23-9
M. Wt: 307.157
InChI Key: HSOCAWHXCILLMG-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate is a boronic acid ester derivative with the molecular formula C14H22BN3O4 and a molecular weight of 307.15 g/mol . This compound features a pyrimidine core, a common scaffold in medicinal chemistry, functionalized with a reactive pinacol boronate ester group. The boronate moiety is a privileged structure in contemporary drug design, known for its ability to form reversible covalent bonds with biological targets, which can lead to enhanced binding affinity and selectivity . Recent scientific literature highlights the significant research value of incorporating boronate esters into diarylpyrimidine (DAPY) derivatives, such as the lead compound Etravirine, for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 . These derivatives have demonstrated promising activity against a wide spectrum of HIV-1 mutant strains, suggesting that this compound serves as a critical synthetic intermediate for constructing potential antiviral agents . The mechanism of action for derivatives stemming from this intermediate is believed to involve potent inhibition of the HIV-1 reverse transcriptase enzyme, thereby blocking viral replication . As a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, this compound enables the efficient exploration of new chemical space for drug discovery . For optimal stability, this product should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O4/c1-6-20-11(19)9-18-12-16-7-10(8-17-12)15-21-13(2,3)14(4,5)22-15/h7-8H,6,9H2,1-5H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOCAWHXCILLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675246
Record name Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202805-23-9
Record name Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 2-Amino-5-Bromopyrimidine

2-Amino-5-bromopyrimidine serves as the foundational intermediate. While commercial sources exist, regioselective bromination of 2-aminopyrimidine may be required. Directed halogenation using N\text{N}-bromosuccinimide (NBS) in acetic acid at 60–80°C achieves position-selective bromination.

Alkylation of the Pyrimidine Amine

Reaction Conditions

The 2-amino group undergoes alkylation with ethyl bromoacetate to form the secondary amine. Optimized conditions involve:

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or triethylamine (Et3N\text{Et}_3\text{N})

  • Temperature : 50–80°C for 12–24 hours.

Example Protocol

A mixture of 2-amino-5-bromopyrimidine (1.0 equiv), ethyl bromoacetate (1.2 equiv), and K2CO3\text{K}_2\text{CO}_3 (2.0 equiv) in DMF is stirred at 60°C for 18 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3) to yield 2-((ethyl acetate)amino)-5-bromopyrimidine as a white solid.

Miyaura Borylation of the 5-Bromo Substituent

Catalytic System and Reagents

The boronate ester is introduced via palladium-catalyzed cross-coupling:

  • Catalyst : Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (1–5 mol%)

  • Boronate Source : Bis(pinacolato)diboron (B2Pin2\text{B}_2\text{Pin}_2, 1.5 equiv)

  • Base : Potassium acetate (KOAc\text{KOAc}, 3.0 equiv)

  • Solvent : 1,4-Dioxane or dimethylacetamide (DMA)

  • Temperature : 80–100°C for 6–12 hours.

Example Protocol

A mixture of 2-((ethyl acetate)amino)-5-bromopyrimidine (1.0 equiv), B2Pin2\text{B}_2\text{Pin}_2 (1.5 equiv), Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (3 mol%), and KOAc\text{KOAc} (3.0 equiv) in dioxane is degassed and heated at 90°C for 8 hours. The product is extracted with ethyl acetate, dried over Na2SO4\text{Na}_2\text{SO}_4, and purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the title compound.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, pyrimidine-H), 6.85 (s, 1H, pyrimidine-H), 4.60 (t, J=5.2J = 5.2 Hz, 1H, NH), 4.20 (q, J=7.1J = 7.1 Hz, 2H, OCH2_2CH3_3), 3.95 (d, J=5.2J = 5.2 Hz, 2H, CH2_2COO), 1.35 (s, 12H, pinacol CH3_3), 1.28 (t, J=7.1J = 7.1 Hz, 3H, OCH2_2CH3_3).

  • HRMS (ESI+) : Calculated for C14H22BN3O4\text{C}_{14}\text{H}_{22}\text{BN}_3\text{O}_4 [M+H]+^+: 307.15; Found: 307.15.

Purity and Stability

  • Storage : -20°C under inert atmosphere to prevent boronate hydrolysis.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized pyrimidine derivatives on Wang resin enable stepwise functionalization, though yields are typically lower (40–60%) compared to solution-phase methods.

Challenges and Optimization

Competing Side Reactions

  • Over-Alkylation : Excess ethyl bromoacetate may lead to quaternary ammonium byproducts. Controlled stoichiometry (1.2 equiv) mitigates this.

  • Boronate Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres during handling.

Catalyst Selection

Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 outperforms Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 in Miyaura borylation, providing higher yields (75–85% vs. 50–60%).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing B2Pin2\text{B}_2\text{Pin}_2 with pinacolborane (HBpin\text{HBpin}) reduces boronation costs but necessitates higher catalyst loadings (10 mol%).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 120–150 (benchmark: <100 for optimized processes).

  • E-Factor : 35–45, driven by solvent use in chromatography .

Scientific Research Applications

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: The compound is used in the development of agrochemicals and materials science for the creation of new polymers and catalysts.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. The pyrimidine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a. Pyridine vs. Pyrimidine Derivatives

  • Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS 1639958-04-5): Replaces the pyrimidine ring with a pyridine core. Molecular weight: 291.15 g/mol. Synthesis: Similar methods involving palladium-catalyzed borylation, but starting from pyridine precursors .
  • Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate: Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capabilities and electronic conjugation, making it advantageous for targeting biological macromolecules .
Substituent Variations on the Pyrimidine Ring

a. N-Alkylamine Derivatives

  • N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218791-44-6): Lacks the acetate ester; instead, an ethyl group is directly attached to the pyrimidine’s 2-amino position. Molecular formula: C₁₂H₂₀BN₃O₂. Reduced solubility in polar solvents due to the absence of the ester group, limiting its utility in aqueous-phase reactions .
  • N-Isopropyl Analogue (CAS 1218791-46-8):
    • Bulkier isopropyl group further decreases solubility but may improve metabolic stability in drug candidates .

b. Cyclohexene-Boronate Analogues

  • Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate (CAS 1166829-70-4):
    • Replaces the pyrimidine core with a cyclohexene ring.
    • Applications: Primarily used in polymer chemistry due to the aliphatic boronate’s stability under harsh conditions .

Biological Activity

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes existing research on its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1639958-04-5
  • Molecular Formula : C15H22BNO4
  • Molecular Weight : 291.15 g/mol

The biological activity of this compound is primarily attributed to its structural components which include a pyrimidine ring and a dioxaborolane moiety. The pyrimidine structure is known for its role in various biological processes and can interact with multiple biological targets. The dioxaborolane group enhances the compound's stability and bioavailability.

Inhibition Studies

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant inhibitory effects against various enzymes and receptors. For instance:

  • Inhibition of Tryptophan Hydroxylase : Compounds structurally related to this compound have been evaluated for their ability to inhibit tryptophan hydroxylase (TPH1), an enzyme implicated in serotonin biosynthesis. Inhibition rates exceeding 60% at concentrations of 100 µM have been reported for similar compounds .
  • Anticancer Properties : Pyrimidine derivatives are often explored for their anticancer potential. A study indicated that certain pyrimidine-based compounds demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

CompoundTargetEffectReference
Compound ATPH164% inhibition at 100 µM
Compound BEGFRInduces apoptosis in resistant cell lines
Compound CInfluenza virus> 2-log viral load reduction in mouse model

Safety and Toxicity

The safety profile of this compound has not been extensively documented; however, related studies on pyrimidine derivatives suggest a favorable safety margin when administered at therapeutic doses. For instance, one study reported no significant toxicity in healthy mice at doses up to 40 mg/kg .

Therapeutic Applications

Given its biological activity and safety profile, this compound holds promise for therapeutic applications in:

  • Neurological Disorders : By modulating serotonin levels through TPH1 inhibition.
  • Cancer Treatment : As a potential agent against various tumors due to its cytotoxic properties.
  • Antiviral Therapy : Potential use in treating viral infections such as influenza.

Q & A

Q. What are the common synthetic routes for Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example:

  • Boronate introduction : Pyrimidine derivatives are functionalized with a boronate ester group using palladium catalysts (e.g., Pd(dppf)Cl₂) and coupling partners like pinacolborane .
  • Amino-acetate linkage : Ethyl bromoacetate reacts with a pyrimidinylamine intermediate under basic conditions (e.g., Cs₂CO₃ in THF) to form the ester linkage .
    Key considerations : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or LC-MS.

Q. How is the compound characterized to confirm structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR verifies the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and pyrimidine/acetate moieties .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, particularly the B-O and C-N linkages .
  • HPLC-MS : Ensures purity (>95%) and detects residual catalysts or byproducts .

Q. What are typical applications in medicinal chemistry research?

The boronate ester moiety enables participation in Suzuki couplings for constructing biaryl systems, a key step in drug candidate synthesis (e.g., kinase inhibitors or PPAR agonists) . The pyrimidine core may act as a hydrogen-bonding scaffold for target binding .

Advanced Research Questions

Q. How to optimize reaction yields when introducing the boronate group to pyrimidine scaffolds?

  • Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency for electron-deficient heterocycles .
  • Solvent effects : THF or dioxane enhances solubility of boronate intermediates compared to DMF .
  • Temperature control : Reflux (80–100°C) minimizes side reactions like deborylation .
    Example : A 63% yield was achieved using Pd(dppf)Cl₂ and KOAc in dioxane/water .

Q. How to resolve contradictions in spectroscopic data during structural validation?

  • Case study : Discrepancies in ¹H NMR integration ratios may arise from dynamic effects (e.g., hindered rotation in the acetamide group). Use variable-temperature NMR or 2D experiments (COSY, HSQC) to confirm assignments .
  • Crystallographic refinement : SHELXL resolves ambiguities in bond distances caused by disorder in the boronate ester .

Q. What are competing pathways in the synthesis of amino-acetate derivatives, and how to suppress them?

  • Competing alkylation : Ethyl bromoacetate may alkylate pyrimidine nitrogen instead of the amine. Mitigate by using bulky bases (e.g., Cs₂CO₃) to deprotonate the amine selectively .
  • Ester hydrolysis : Traces of water hydrolyze the ethyl ester. Use molecular sieves or anhydrous conditions .

Q. How to design experiments for evaluating the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Boronate esters are prone to hydrolysis, but pinacol protection enhances stability .
  • Oxidative stress tests : Use H₂O₂ or liver microsomes to assess metabolic lability .

Methodological Notes

  • Avoiding pitfalls : Pre-dry glassware and reagents to prevent boronate hydrolysis.
  • Advanced purification : Use preparative HPLC for polar byproducts resistant to column chromatography .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict electronic effects of the boronate group on pyrimidine reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate

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